1,3-bis(4-chlorophenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide
Description
1,3-bis(4-chlorophenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a heterocyclic organic compound featuring a fused imidazo-thiazinium core substituted with two 4-chlorophenyl groups and a hydroxyl group. The molecule’s structure includes a bicyclic system (imidazo[2,1-b][1,3]thiazinium) with a positively charged nitrogen atom stabilized by a bromide counterion.
Properties
IUPAC Name |
1,3-bis(4-chlorophenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N2OS.BrH/c19-14-4-2-13(3-5-14)18(23)12-21(16-8-6-15(20)7-9-16)17-22(18)10-1-11-24-17;/h2-9,23H,1,10-12H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZXFIQUUVYWHQ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2=C(N(CC2(C3=CC=C(C=C3)Cl)O)C4=CC=C(C=C4)Cl)SC1.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrCl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3-bis(4-chlorophenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, synthesizing findings from various studies and highlighting key aspects such as antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure
The compound belongs to the imidazothiazine class and features a complex structure that may contribute to its diverse biological activities. The presence of the 4-chlorophenyl group is particularly noteworthy as it has been associated with enhanced pharmacological effects in other compounds.
Antimicrobial Activity
Research indicates that thiazine derivatives exhibit promising antimicrobial properties. For instance, studies have shown that related compounds possess significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for some derivatives were reported to be as low as 6.6 nM against resistant strains .
| Compound | MIC (nM) | Activity Type |
|---|---|---|
| Thiazine Derivative A | 51 | Antibacterial |
| Thiazine Derivative B | 6.6 | Antibacterial |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. For example, a study demonstrated that modifications to similar imidazo-thiazine structures resulted in significant inhibition of cancer cell lines such as HCT-116 with IC50 values indicating effective antiproliferative action .
Anti-inflammatory Activity
The compound's anti-inflammatory properties have also been investigated. A review highlighted that thiazine derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways . These findings suggest a potential therapeutic role in treating inflammatory diseases.
Study on Anticancer Properties
In a specific study focusing on the anticancer activity of thiazine derivatives similar to the compound , researchers found that several compounds demonstrated strong inhibitory effects on tumor cell proliferation. The study utilized molecular docking techniques to predict interactions with target proteins involved in cancer progression .
Study on Antimicrobial Efficacy
Another research effort assessed the antimicrobial efficacy of various thiazine derivatives against multi-drug resistant pathogens. The results indicated that certain derivatives had superior activity compared to conventional antibiotics, suggesting a potential role in addressing antibiotic resistance .
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The target compound’s dual 4-chlorophenyl groups result in higher logP (~4.2) compared to analogs with methoxy (: logP 3.1) or fluorophenyl (: logP 2.8) substituents.
- Steric Effects : Bulkier groups (e.g., 2,3-dimethylphenyl in ) may hinder molecular packing or receptor binding.
Physicochemical Properties
- Hydrogen Bonding: The hydroxyl group at position 3 enables hydrogen-bond donation (1 donor), while the thiazinium core and aryl substituents provide multiple acceptors (4–5 acceptors) .
- Polar Surface Area (PSA) : Analogs like ’s compound exhibit PSAs of ~39 Ų, suggesting moderate membrane permeability .
- Solubility : The dihydrobenzodioxin substituent in improves aqueous solubility compared to purely aryl-substituted analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
